molecular formula C8H4BrClFN B11865680 7-Bromo-3-chloro-4-fluoro-1H-indole CAS No. 919522-63-7

7-Bromo-3-chloro-4-fluoro-1H-indole

Cat. No.: B11865680
CAS No.: 919522-63-7
M. Wt: 248.48 g/mol
InChI Key: OACJVBCLICHHJU-UHFFFAOYSA-N
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Description

7-Bromo-3-chloro-4-fluoro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the indole ring, making it a valuable molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-chloro-4-fluoro-1H-indole typically involves multiple steps, starting with the preparation of the indole core. One common method includes the bromination of 1H-indole, followed by chlorination and fluorination under controlled conditions. The reaction conditions often involve the use of reagents such as bromine, chlorine gas, and fluorinating agents like Selectfluor.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts and optimized reaction conditions to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3-chloro-4-fluoro-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indoles, while oxidation and reduction can produce different oxidized or reduced derivatives.

Scientific Research Applications

7-Bromo-3-chloro-4-fluoro-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Bromo-3-chloro-4-fluoro-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets, leading to potential therapeutic benefits.

Comparison with Similar Compounds

  • 7-Bromo-1H-indole
  • 4-Chloro-1H-indole
  • 4-Fluoro-1H-indole
  • 7-Bromo-4-chloro-1H-indole

Comparison: Compared to similar compounds, 7-Bromo-3-chloro-4-fluoro-1H-indole is unique due to the presence of three different halogen atoms on the indole ring. This unique combination of substituents can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

919522-63-7

Molecular Formula

C8H4BrClFN

Molecular Weight

248.48 g/mol

IUPAC Name

7-bromo-3-chloro-4-fluoro-1H-indole

InChI

InChI=1S/C8H4BrClFN/c9-4-1-2-6(11)7-5(10)3-12-8(4)7/h1-3,12H

InChI Key

OACJVBCLICHHJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1F)C(=CN2)Cl)Br

Origin of Product

United States

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